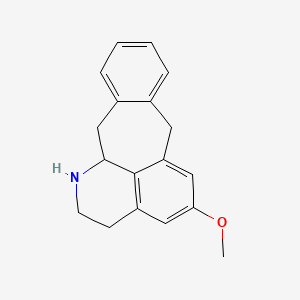![molecular formula C12H16BrN3 B10793645 (-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10793645.png)
(-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyridine and pyrrole rings. The compound also includes a piperidine moiety attached to the third position of the pyridine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the piperidine group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves purification techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process. Additionally, industrial methods may employ alternative solvents and catalysts to reduce costs and environmental impact.
化学反应分析
Types of Reactions
(-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
科学研究应用
Chemistry
In chemistry, (-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
作用机制
The mechanism of action of (-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
- 2-(piperidin-3-yl)pyridine
- 1H-pyrrolo[2,3-b]pyridine
- 2-(piperidin-3-yl)-1H-indole
Uniqueness
Compared to similar compounds, (-)-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine stands out due to its fused bicyclic structure, which imparts unique chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its potential for various applications.
属性
分子式 |
C12H16BrN3 |
|---|---|
分子量 |
282.18 g/mol |
IUPAC 名称 |
2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide |
InChI |
InChI=1S/C12H15N3.BrH/c1-4-10(8-13-5-1)11-7-9-3-2-6-14-12(9)15-11;/h2-3,6-7,10,13H,1,4-5,8H2,(H,14,15);1H |
InChI 键 |
JGMRPCGUYNSXRJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)C2=CC3=C(N2)N=CC=C3.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B10793567.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B10793569.png)
![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide](/img/structure/B10793572.png)
![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)propionamide](/img/structure/B10793578.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide](/img/structure/B10793580.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide](/img/structure/B10793585.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)propionamide](/img/structure/B10793589.png)
![3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B10793602.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide](/img/structure/B10793606.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2-phenylacetamide](/img/structure/B10793612.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide](/img/structure/B10793619.png)
![(1R)-2-methyl-2,9-diazapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one](/img/structure/B10793632.png)

![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B10793642.png)
